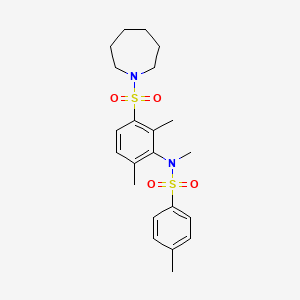

N-(3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Anticancer and Anti-tumor Applications

One major area of application for these compounds is in anticancer research. Studies have shown that certain sulfonamide analogs can inhibit the Hypoxia Inducible Factor-1 (HIF-1) pathway, which is critical in tumor growth suppression. For instance, research into the structure-activity relationships of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs revealed modifications that could enhance their pharmacological properties for cancer therapy development (Mun et al., 2012).

Structural Modifications for Enhanced Biological Activity

The structural modifications of these compounds are vital for improving their solubility, potency, and selectivity. Investigations into the synthesis and biological screening of various N-dimethylphenyl substituted derivatives have highlighted the importance of chemical modifications to enhance biological activity against microbial strains and to explore enzyme inhibition potentials (Aziz‐ur‐Rehman et al., 2014).

Molecular and Electronic Structure Analysis

Further research into the synthesis, characterization, and computational study of newly synthesized sulfonamide molecules provides insights into their molecular and electronic structures. These studies use various spectroscopic tools and quantum chemical calculations to elucidate the compounds' structural features, which are crucial for understanding their interactions at the molecular level (Murthy et al., 2018).

Mecanismo De Acción

Target of Action

The primary target of N-(3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide is the sirtuin SIRT2 . SIRT2 is a deacetylase which targets α-tubulin, histone 4, forkhead transcription factors, and several other substrates . It has roles in metabolic diseases, cancer, age-related disorders, and neurodegenerative diseases .

Mode of Action

This compound acts as an inhibitor of SIRT2 . It binds to the active site of SIRT2, preventing it from interacting with its substrates and thus inhibiting its deacetylase activity .

Biochemical Pathways

The inhibition of SIRT2 by this compound affects the cholesterol biosynthesis pathway . By inhibiting SIRT2, the compound down-regulates cholesterol biosynthetic gene expression and reduces total cholesterol levels in neurons .

Pharmacokinetics

It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability. The compound is stable for 2 years from date of purchase as supplied, and solutions in DMSO or ethanol may be stored at -20° for up to 3 months .

Result of Action

The inhibition of SIRT2 by this compound leads to a decrease in neuronal cell death induced by mutant huntingtin fragment . This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases such as Huntington’s disease .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and pH. The compound is stable under normal storage conditions (sealed in dry, 2-8°C) . .

Propiedades

IUPAC Name |

N-[3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl]-N,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4S2/c1-17-9-12-20(13-10-17)29(25,26)23(4)22-18(2)11-14-21(19(22)3)30(27,28)24-15-7-5-6-8-16-24/h9-14H,5-8,15-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSDQADUTPJKME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCCCCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2976406.png)

![N-butyl-N-methyl-2-[3-oxo-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide](/img/structure/B2976408.png)

![1-[1-[(3,4-Dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2976410.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pivalamide](/img/structure/B2976411.png)

![N-(4-ethylphenyl)-3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2976414.png)

![1,4-Bis[5-tert-butyl-2-(pentyloxy)benzenesulfonyl]piperazine](/img/structure/B2976415.png)

![3-Methyl-5-[methyl(phenylmethoxycarbonyl)amino]-1,2-oxazole-4-carboxylic acid](/img/structure/B2976418.png)

![3-Cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2976419.png)

![2-Cyano-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]pyridine-4-carboxamide](/img/structure/B2976422.png)

![4-({4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}methyl)quinoline](/img/structure/B2976423.png)

![3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE](/img/structure/B2976426.png)